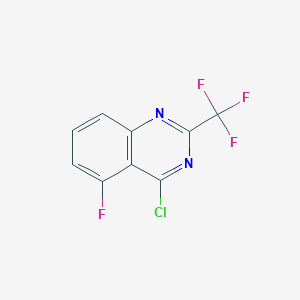

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline

Description

Properties

Molecular Formula |

C9H3ClF4N2 |

|---|---|

Molecular Weight |

250.58 g/mol |

IUPAC Name |

4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline |

InChI |

InChI=1S/C9H3ClF4N2/c10-7-6-4(11)2-1-3-5(6)15-8(16-7)9(12,13)14/h1-3H |

InChI Key |

AWSTVXCJEIRDSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC(=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with substituted anthranilic acid derivatives or halogenated fluorobenzoic acids bearing fluorine and trifluoromethyl groups. For example, 2-amino-4-fluorobenzoic acid derivatives are used to introduce the fluorine substituent at position 5, while trifluoromethyl groups are incorporated via trifluoromethylated anilines or benzene derivatives.

Chlorination at Position 4

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | 2-Amino-4-fluorobenzoic acid + formamidine acetate in ethylene glycol monomethyl ether | Reflux (~120°C) | 1-6 hours | ~85 | Produces 4-hydroxyquinazoline intermediate |

| Nitration | Mixed acid (nitric acid + sulfuric acid) | 0-10°C | 1-2 hours | ~80 | Careful temperature control to avoid isomer formation; repeated washing removes isomers |

| Chlorination | Thionyl chloride (SOCl2) + catalytic DMF | Reflux (~80°C) | 3-4 hours | ~85 | Converts 4-hydroxy to 4-chloro quinazoline; solvent removal and washing purify product |

| Nucleophilic substitution | Trifluoromethylated aniline + base (e.g., triethylamine) in acetonitrile | Room temperature | 1.5-2 hours | ~85 | Introduces trifluoromethylphenyl group at position 2 via substitution |

Data adapted and generalized from patent and research literature on related quinazoline derivatives.

Mechanistic Insights and Optimization

- The cyclization step proceeds via intramolecular condensation forming the quinazoline ring.

- Nitration is regioselective due to the directing effects of substituents; controlling temperature and acid concentration minimizes side products.

- Chlorination with thionyl chloride is facilitated by catalytic amounts of DMF, which activates SOCl2.

- Nucleophilic aromatic substitution allows introduction of trifluoromethylphenyl groups, with bases enhancing the nucleophilicity of amines.

Optimization studies have shown that:

- Using ethylene glycol monomethyl ether as solvent improves solubility and reaction rates.

- Repeated washing with methanol effectively removes isomeric impurities after nitration.

- Mild reaction conditions during substitution steps preserve sensitive functional groups.

Summary of Research Discoveries and Advances

- The synthetic routes to this compound leverage classical quinazoline chemistry with modern fluorination and trifluoromethylation techniques.

- Recent patents and publications have improved yields and simplified processes by optimizing solvents, temperatures, and purification methods.

- The compound serves as a key intermediate for further functionalization, such as the synthesis of 4-anilinoquinazoline derivatives with potential anticancer activity.

- The use of commercially available fluorinated and trifluoromethylated starting materials facilitates scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents, antimicrobial agents, and enzyme inhibitors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.

Drug Discovery: It is studied for its ability to modulate cell signaling pathways and inhibit specific enzymes, making it a valuable tool in drug discovery.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, cytochrome P450 enzymes, and proteases by binding to their active sites. This inhibition can modulate various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Effects on Physicochemical Properties

The trifluoromethyl group at position 2 distinguishes 4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline from analogs. Key comparisons include:

- Trifluoromethyl vs. Hydrophobic Groups: The trifluoromethyl group in the target compound improves lipid solubility compared to analogs with methoxy or cyano groups, which may enhance blood-brain barrier penetration .

- Halogen Position: The fluoro substituent at position 5 reduces metabolic oxidation compared to non-fluorinated analogs, as seen in studies of 4-chloro-5-(trifluoromethyl)quinazoline .

Pharmacological and Binding Profiles

- HSA Interactions: Trifluoromethyl-containing quinazolines exhibit stronger binding to human serum albumin (HSA) via hydrophobic forces, with binding constants (Ka) up to 10⁵ M⁻¹, compared to methoxy or cyano analogs .

- TLR7 Agonist Analogs : Derivatives like 2-(trifluoromethyl)quinazolin-4-amine show potent TLR7 activation, suggesting the target compound’s trifluoromethyl group may similarly enhance receptor affinity .

Biological Activity

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a quinazoline core with halogen substitutions that significantly influence its biological activity.

Quinazolines, including this compound, primarily act as inhibitors of various protein kinases. These kinases are crucial in regulating cellular processes such as growth, differentiation, and metabolism. The compound has been noted for its inhibitory effects on:

- Epidermal Growth Factor Receptor (EGFR) : A key target in cancer therapy.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Involved in angiogenesis.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In one study, it showed an IC50 value of approximately 0.096 μM against EGFR, indicating high potency .

Anti-Angiogenic Activity

The compound has also been investigated for its anti-angiogenic properties. In vivo studies demonstrated that it could inhibit tumor growth by affecting vascular endothelial cells. A notable study showed a reduction of tumor xenograft growth by 79% with a dosage of 100 mg/kg administered daily over 21 days .

Case Studies

- Study on VEGFR Inhibition : A comparative analysis between quinazoline derivatives highlighted that compounds similar to this compound had superior inhibition profiles against VEGFR-2 compared to other classes of compounds. This was attributed to the presence of electron-withdrawing groups which enhance binding affinity .

- Combination Therapy : In a recent trial, this compound was evaluated in combination with standard chemotherapeutics. The results indicated synergistic effects leading to enhanced anticancer efficacy and reduced side effects in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline, and how do reaction conditions influence product purity?

- The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination/fluorination of a quinazoline precursor using POCl₃ or DAST (diethylaminosulfur trifluoride) can introduce halogen substituents. Reaction temperature and stoichiometry are critical: excess reagents may lead to side products (e.g., over-fluorination), while lower temperatures favor selectivity . Purity can be assessed via HPLC or LC-MS, as demonstrated in triazoloquinazoline derivatives (e.g., LC-MS m/z 327.1 for a related compound) .

Q. How can researchers confirm the structural integrity of this compound?

- 1H/13C NMR : The trifluoromethyl group (-CF₃) shows a distinct singlet near δ 120–125 ppm in 13C NMR. Chlorine and fluorine substituents on the quinazoline ring split aromatic proton signals into doublets or triplets (δ 7.5–8.5 ppm) .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in pyrazole-quinazoline hybrids .

Q. What are the key physicochemical properties influencing solubility and formulation?

- The compound’s logP (≈3.5–4.0, estimated) suggests moderate hydrophobicity due to -CF₃ and halogen groups. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for biological assays. For aqueous compatibility, co-solvents like PEG-400 or cyclodextrin-based formulations are recommended .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity for targeted drug design?

- Docking studies : The quinazoline core can be docked into kinase active sites (e.g., EGFR) using software like AutoDock Vina. Substituent effects (e.g., -CF₃ vs. -Cl) on binding affinity are quantified via free energy calculations .

- DFT calculations : Predict regioselectivity in electrophilic substitution reactions by analyzing electron density maps of the aromatic ring .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Palladium catalysis : Suzuki-Miyaura coupling with aryl boronic acids requires ligand optimization (e.g., XPhos) to enhance stability of the Pd intermediate. Yields improve from ~40% to >70% under inert conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes decomposition, as shown in triazoloquinazoline syntheses .

Q. How do structural modifications (e.g., replacing -Cl with -Br) alter biological activity?

- Case study : In triazoloquinazolines, replacing -Cl with -Br increased antibacterial activity (MIC from 16 µg/mL to 8 µg/mL against S. aureus). This correlates with enhanced electron-withdrawing effects and membrane penetration .

Q. What analytical techniques resolve contradictions in reported spectroscopic data?

- Discrepancy example : Conflicting 1H NMR shifts for -CF₃ groups may arise from solvent polarity or concentration effects. Standardizing solvent (e.g., CDCl₃) and temperature (25°C) ensures reproducibility .

- Multi-technique validation : Combine NMR, HRMS, and IR to cross-verify functional groups, as applied in pyrimidine derivatives .

Methodological Challenges and Solutions

Q. How to mitigate instability during long-term storage?

- Store under argon at -20°C in amber vials. Degradation products (e.g., hydrolysis of -Cl to -OH) are monitored via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Q. What in vitro assays are suitable for evaluating kinase inhibition?

- ATP-competitive assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., EGFR T790M). IC₅₀ values for related quinazolines range from 10–100 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.